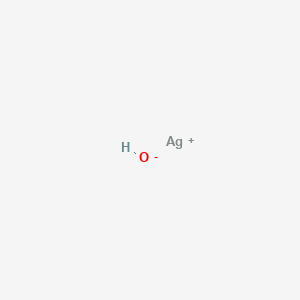AgHO
Silver Hydroxide
CAS No.: 12673-77-7
Cat. No.: VC4077338
Molecular Formula: AgOH
AgHO
Molecular Weight: 124.876 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12673-77-7 |
|---|---|
| Molecular Formula | AgOH AgHO |
| Molecular Weight | 124.876 g/mol |
| IUPAC Name | silver;hydroxide |
| Standard InChI | InChI=1S/Ag.H2O/h;1H2/q+1;/p-1 |
| Standard InChI Key | UKHWJBVVWVYFEY-UHFFFAOYSA-M |
| SMILES | [OH-].[Ag+] |
| Canonical SMILES | [OH-].[Ag+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Composition
Silver hydroxide is formally represented by the chemical formula AgOH, consisting of one silver (Ag⁺) ion bonded to a hydroxide (OH⁻) group . Hydrated forms, such as AgH₄O₂ (silver hydroxide hydrate), have also been documented, with a molecular weight of 143.899 g/mol . The hydrate’s structure incorporates two water molecules coordinated to the silver center, altering its stability and reactivity compared to the anhydrous form .
Crystallographic and Spectroscopic Data
X-ray diffraction studies reveal that anhydrous AgOH is highly unstable under ambient conditions, rapidly decomposing into silver oxide (Ag₂O) and water . Infrared spectroscopy of the hydrate shows characteristic O–H stretching vibrations at ~3450 cm⁻¹ and Ag–O bonds near 450 cm⁻¹, consistent with weak metal-hydroxide interactions . Computational models predict a linear geometry for the Ag–O–H moiety, though experimental validation remains challenging due to decomposition .
Synthesis and Stability
Preparation Methods
Silver hydroxide is typically synthesized through the reaction of silver nitrate (AgNO₃) with sodium hydroxide (NaOH) in aqueous media :
Alternative routes include the hydrolysis of silver oxide in cold water, though yields remain low due to equilibrium limitations .
Factors Influencing Stability
The instability of AgOH is attributed to the weak Ag–OH bond (bond dissociation energy ≈ 210 kJ/mol) and the favorable thermodynamics of Ag₂O formation . Environmental factors further accelerate decomposition:
Hydrated forms exhibit marginally improved stability, with decomposition delayed by hydrogen bonding between water molecules and the hydroxide lattice .
Physicochemical Properties
Solubility and Reactivity
AgOH displays limited solubility in water (0.023 g/L at 20°C), forming a colloidal suspension that gradually precipitates as Ag₂O . Its solubility increases in ammonia solutions due to complexation:
In acidic media, neutralization occurs:
Thermal Behavior
Differential scanning calorimetry (DSC) of AgOH hydrate reveals two endothermic peaks:
The anhydrous form decomposes exothermically above 90°C, with an activation energy of 74.8 kJ/mol as determined by Kissinger analysis .
Applications and Functional Derivatives
Antimicrobial Formulations
Though AgOH itself is unstable, its derivatives show promise in biomedical contexts. Silver nanoparticles (AgNPs) synthesized via thermal decomposition of silver acetate exhibit potent antifungal activity when combined with calcium hydroxide (Ca(OH)₂) :
| Formulation | Candida albicans Biofilm Reduction |
|---|---|
| Ca(OH)₂ alone | 42% |
| Ca(OH)₂ + 0.04% AgNPs | 89% |
| Ca(OH)₂ + 0.06% AgNPs | 93% |
The synergistic effect arises from Ag⁺ ion release, which disrupts microbial cell membranes and inhibits ATP synthesis .
Electrochemical Interfaces
In fuel cell technologies, silver-hydroxide interfaces demonstrate enhanced oxygen reduction kinetics. At hydroxide-exchange membranes, the half-wave potential for O₂ reduction shifts +185 mV compared to aqueous NaOH electrolytes, with exchange current densities reaching 1.02 × 10⁻⁶ A/m² . This performance rivals platinum-based systems at a fraction of the cost.
| Species | LC₅₀ (μg Ag⁺/L) | Exposure Duration |
|---|---|---|
| Daphnia magna | 0.12 | 48 h |
| Oncorhynchus mykiss | 2.3 | 96 h |
| Chlorella vulgaris | 5.8 | 72 h |
Mechanisms include osmoregulatory failure in fish and reactive oxygen species (ROS) generation in algae .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume